5-Ethyl-2-fluoro-3-formylbenzoic acid
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Overview
Description
5-Ethyl-2-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, characterized by the presence of an ethyl group, a fluorine atom, and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic fluorination of a suitable precursor, such as a benziodoxole derivative, followed by formylation and ethylation reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of 5-Ethyl-2-fluoro-3-formylbenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-fluoro-3-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Ethyl-2-fluoro-3-carboxybenzoic acid.
Reduction: 5-Ethyl-2-fluoro-3-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-fluoro-3-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Ethyl-2-fluoro-3-formylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The formyl group can participate in various biochemical reactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-formylbenzoic acid: Similar structure but lacks the ethyl group.
4-Formylbenzoic acid: Contains a formyl group but lacks the fluorine and ethyl groups.
5-Fluoro-2-methylbenzoic acid: Contains a fluorine atom and a methyl group but lacks the formyl group
Uniqueness
5-Ethyl-2-fluoro-3-formylbenzoic acid is unique due to the combination of the ethyl, fluoro, and formyl groups on the benzoic acid core
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
5-ethyl-2-fluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C10H9FO3/c1-2-6-3-7(5-12)9(11)8(4-6)10(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
JTWIDTWXMCTWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(=O)O)F)C=O |
Origin of Product |
United States |
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